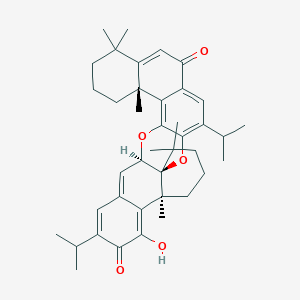

Nemadectin beta

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

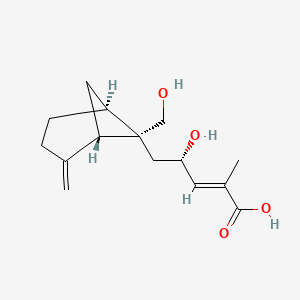

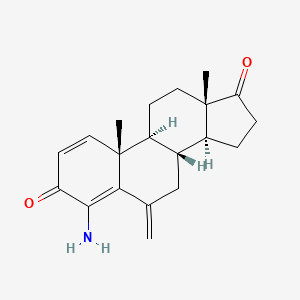

LL-F28249 beta is a milbemycin.

Wissenschaftliche Forschungsanwendungen

Nemadectin Biosynthesis Regulation Nemadectin, produced by Streptomyces cyaneogriseus, is used widely in animal health for insect and helminth control. The regulation of its biosynthesis is crucial for enhancing production. The gene NemR, a LAL-family transcriptional regulator, is essential for nemadectin production. It activates several operons within the biosynthesis gene cluster and its overexpression has been shown to significantly increase nemadectin production (Li et al., 2019).

Gene Disruption and Complementation Disruption and complementation experiments indicate that the gene NemR plays a positive role in nemadectin biosynthesis. Overexpression of NemR leads to a considerable increase in nemadectin production, highlighting its potential in improving antibiotic production (Wu et al., 2020).

Carbon-14 Labeling in Biosynthesis The incorporation of carbon-14 in nemadectin biosynthesis has been explored. This process is important for synthesizing labeled compounds like moxidectin, used in studying ectoparasitic anthelminth effectiveness (Ahmed et al., 1993).

Milbemycins in Multidrug Resistance Studies on nemadectin's family member, milbemycins, have shown potential in reversing multidrug resistance (MDR) in cancer cells. They enhance the sensitivity of resistant cells to chemotherapy drugs, presenting an avenue for cancer treatment research (Gao et al., 2013).

Biotransformation Products The generation of new derivatives through the biotransformation of selected nemadectins has been studied. This process led to unique compounds, including a novel phosphorylated nemadectin, expanding the potential applications of nemadectin derivatives (Fang et al., 2001).

Acaricidal and Nematocidal Activities Two nemadectin congeners isolated from Streptomyces microflavus have shown potent acaricidal and nematocidal activities. These compounds, especially one with a unique 5-membered ring lactone, demonstrate higher effectiveness than known commercial acaricides and nematocides (Yang et al., 2013).

Mutation Breeding of Producing Strain Mutation breeding methods have been employed to enhance the production of nemadectin. UV light treatment and metabolite-induced mutation breeding have led to strains with significantly higher resistance and productivity (Hua, 2008).

Stereochemistry Determination The application of the CD exciton chirality method has helped in determining the absolute configuration of nemadectins. This understanding is vital for the synthesis of specific derivatives and studying their biological activities (Lo et al., 1992).

Genome Sequence Analysis for Production The complete genome sequence of Streptomyces cyaneogriseus ssp. noncyanogenus, the thermotolerant producer of nemadectin, offers insights into the biosynthesis and potential for genetic manipulation to enhance nemadectin production (Wang et al., 2015).

Impact of Mixing and Shear Stress in Fermentation Evaluation of mixing effect and shear stress in different impeller combinations has significant implications for nemadectin fermentation. Understanding these factors can guide the scale-up and optimization of nemadectin production processes (Wang et al., 2020).

Eigenschaften

Molekularformel |

C34H48O8 |

|---|---|

Molekulargewicht |

584.7 g/mol |

IUPAC-Name |

(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C34H48O8/c1-7-21(4)30-23(6)28(35)17-33(42-30)16-26-15-25(41-33)12-11-20(3)13-19(2)9-8-10-24-18-39-31-29(36)22(5)14-27(32(37)40-26)34(24,31)38/h7-11,14,19,23,25-31,35-36,38H,12-13,15-18H2,1-6H3/b9-8+,20-11+,21-7+,24-10+/t19-,23-,25+,26-,27-,28-,29+,30+,31+,33-,34+/m0/s1 |

InChI-Schlüssel |

WDWFRIMNWVDXGF-YQERLSOISA-N |

Isomerische SMILES |

C/C=C(\C)/[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O)C |

Kanonische SMILES |

CC=C(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)O)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(R)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1250533.png)

![methyl N-[(1R,4Z,8S,13E)-1,8-dihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B1250543.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B1250545.png)

![methyl 4,6-dideoxy-4-[(2S)-2,4-dihydroxybutanamido]-2-O-methyl-alpha-D-mannopyranoside](/img/structure/B1250550.png)